10-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one
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Description
10-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one is a useful research compound. Its molecular formula is C20H17N3OS3 and its molecular weight is 411.56. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazole derivatives are known to exhibit a broad range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These diverse activities suggest that the compound may interact with multiple targets, each contributing to a different aspect of its overall effect.
Mode of Action
For instance, some thiazole derivatives have been found to inhibit key enzymes, disrupt cell membrane integrity, or interfere with DNA synthesis . The specific mode of action of this compound would depend on its chemical structure and the nature of its target(s).
Biochemical Pathways
For instance, it may influence pathways related to inflammation, pain perception, microbial growth, viral replication, neuron function, and cancer cell proliferation .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability, distribution within the body, metabolism, and excretion.
Result of Action
For instance, it could lead to the inhibition of key enzymes, disruption of cell membrane integrity, interference with DNA synthesis, modulation of signal transduction pathways, and induction of cell death .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially influence the compound’s stability, its interaction with its target(s), and its overall efficacy .
Properties
IUPAC Name |
10-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS3/c1-12-21-13(10-25-12)11-26-20-22-18-17(15-8-5-9-16(15)27-18)19(24)23(20)14-6-3-2-4-7-14/h2-4,6-7,10H,5,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSOVCFZZDDIDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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